Cas no 2228220-63-9 (3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol)

3-Amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol is a specialized cyclobutane derivative featuring both amino and hydroxyl functional groups, along with a 7-chloro-1,3-dioxaindane moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its unique structural framework, which may serve as a versatile intermediate for the synthesis of bioactive molecules. The presence of multiple functional groups allows for further derivatization, enabling the exploration of structure-activity relationships. Its rigid cyclobutane core and heterocyclic substitution contribute to potential applications in drug discovery, particularly in the development of targeted therapeutics. The compound’s well-defined stereochemistry and purity make it suitable for rigorous synthetic and analytical studies.
3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol structure
2228220-63-9 structure
商品名:3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol
CAS番号:2228220-63-9
MF:C11H12ClNO3
メガワット:241.670882225037
CID:6370941
PubChem ID:165674959

3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol
    • EN300-1989031
    • 2228220-63-9
    • インチ: 1S/C11H12ClNO3/c12-8-1-6(11(13)3-7(14)4-11)2-9-10(8)16-5-15-9/h1-2,7,14H,3-5,13H2
    • InChIKey: QBKRHOPSOSMLEQ-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C2C(=CC(=C1)C1(CC(C1)O)N)OCO2

計算された属性

  • せいみつぶんしりょう: 241.0505709g/mol
  • どういたいしつりょう: 241.0505709g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 282
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1989031-1.0g
3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol
2228220-63-9
1g
$1299.0 2023-06-01
Enamine
EN300-1989031-10g
3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol
2228220-63-9
10g
$5590.0 2023-09-16
Enamine
EN300-1989031-0.05g
3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol
2228220-63-9
0.05g
$1091.0 2023-09-16
Enamine
EN300-1989031-0.5g
3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol
2228220-63-9
0.5g
$1247.0 2023-09-16
Enamine
EN300-1989031-2.5g
3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol
2228220-63-9
2.5g
$2548.0 2023-09-16
Enamine
EN300-1989031-10.0g
3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol
2228220-63-9
10g
$5590.0 2023-06-01
Enamine
EN300-1989031-0.25g
3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol
2228220-63-9
0.25g
$1196.0 2023-09-16
Enamine
EN300-1989031-0.1g
3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol
2228220-63-9
0.1g
$1144.0 2023-09-16
Enamine
EN300-1989031-1g
3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol
2228220-63-9
1g
$1299.0 2023-09-16
Enamine
EN300-1989031-5.0g
3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol
2228220-63-9
5g
$3770.0 2023-06-01

3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol 関連文献

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3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-olに関する追加情報

Introduction to 3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol (CAS No. 2228220-63-9)

3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2228220-63-9, belongs to a class of molecules that exhibit promising potential in drug discovery and development. The intricate architecture of this molecule, featuring a cyclobutane ring substituted with an amino group and a 7-chloro-1,3-dioxaindan moiety, makes it a subject of intense interest for researchers exploring novel therapeutic agents.

The 3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol structure is characterized by its high degree of substitution and the presence of both polar and non-polar functional groups. This combination allows for diverse interactions with biological targets, making it a versatile scaffold for medicinal chemistry applications. The 7-chloro-1,3-dioxaindan fragment, in particular, is known for its ability to modulate enzyme activity and receptor binding, which has been leveraged in the design of molecules targeting neurological and inflammatory disorders.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors for diseases with unmet medical needs. The cyclobutane core in 3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol provides rigidity to the molecule, which can enhance binding affinity and selectivity towards specific biological targets. This structural feature has been exploited in the design of kinase inhibitors, particularly those targeting aberrantly activated kinases in cancer therapy.

One of the most compelling aspects of 3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol is its potential as a lead compound for further derivatization. Researchers have utilized computational methods and high-throughput screening to identify analogs with improved pharmacokinetic profiles and reduced toxicity. The amino group at the cyclobutane ring provides a handle for further chemical modifications, allowing for the introduction of additional functional groups that can fine-tune biological activity.

The 7-chloro substituent in the dioxaindan moiety plays a crucial role in modulating the electronic properties of the molecule. Chlorine atoms are known to influence both lipophilicity and metabolic stability, making them valuable in drug design. Studies have shown that compounds incorporating such substituents often exhibit enhanced binding to protein targets due to their ability to engage hydrophobic pockets and form hydrogen bonds.

Recent advancements in synthetic chemistry have enabled the efficient preparation of complex molecules like 3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol on multigram scales. These synthetic strategies have opened up new avenues for drug discovery by allowing researchers to rapidly explore large chemical spaces. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have been particularly useful in constructing the intricate framework of this compound.

The pharmacological evaluation of 3-amino-3-(7-chloro-1,3-dioxaindan-5-ytl)cyclobutan-l ol has revealed intriguing biological activities across multiple disease areas. Initial studies have shown that this compound exhibits inhibitory effects on certain enzymes implicated in metabolic disorders. Additionally, preclinical data suggest that it may have therapeutic potential in conditions characterized by excessive inflammation or oxidative stress.

The development of novel drug candidates is often hampered by challenges related to solubility, bioavailability, and metabolic stability. The unique structural features of 3-amino--(7-chloro-l , 3 -dioxaindan -5 -ytl) cyclobut an-l ol, including its rigid core and polar functional groups, make it an attractive candidate for overcoming these hurdles. By leveraging structure-based drug design principles, researchers aim to optimize the pharmacokinetic properties of this molecule while maintaining its biological efficacy.

The integration of computational modeling with experimental techniques has been instrumental in understanding the mechanism of action of 3-amino--(7-chloro-l , 3 -dioxaindan -5 -ytl) cyclobut an-l ol . Molecular dynamics simulations have provided insights into how this compound interacts with its target proteins at an atomic level. These insights have guided the design of next-generation analogs with enhanced potency and selectivity.

As our understanding of disease mechanisms continues to evolve, so does our approach to drug discovery. The versatility and potential of compounds like 3-amino--(7-chloro-l , 3 -dioxaindan -5 -ytl) cyclobut an-l ol make them valuable tools for exploring new therapeutic strategies. By combining innovative synthetic methods with rigorous pharmacological evaluation, researchers are poised to unlock new treatments for a wide range of diseases.

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